![molecular formula C22H22N4 B2541712 N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-60-1](/img/structure/B2541712.png)
N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry and material science . The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
The synthesis of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by functional group modifications . The reaction conditions often involve the use of solvents like ethanol or acetonitrile, and catalysts such as acids or bases to facilitate the cyclization process .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production .
Chemical Reactions Analysis
N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is C22H22N4, with a CAS number of 890628-60-1. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity.
Pharmacological Applications
Case Study 1: Trk Kinase Inhibition
A study published in a patent document highlighted the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives as Trk kinase inhibitors. The findings indicated that these compounds could effectively reduce tumor growth in preclinical models, suggesting their potential as therapeutic agents for cancers driven by Trk signaling pathways .
Case Study 2: Synthesis and Biological Evaluation
In a recent publication focusing on the design and synthesis of pyrazolo[1,5-a]pyrimidine derivatives, researchers reported the development of several analogs with improved potency against specific biological targets. The study emphasized structure–activity relationships that could guide further optimization of this compound for enhanced therapeutic efficacy .
Data Table: Summary of Key Findings
Mechanism of Action
The mechanism of action of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant biological activities, including enzyme inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Biological Activity
N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse biological activities. The general structure includes a pyrazole ring fused to a pyrimidine, with various substituents that can significantly influence its biological properties.
Antimycobacterial Activity
One of the most notable activities of pyrazolo[1,5-a]pyrimidines is their effectiveness against Mycobacterium tuberculosis (M.tb). Recent studies have shown that derivatives of this class exhibit potent inhibitory effects on M.tb growth. For instance, a study reported that specific analogues demonstrated significant in vitro activity against M.tb with low cytotoxicity towards human cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance antimycobacterial activity. The presence of certain substituents at the 3 and 5 positions has been linked to improved efficacy against M.tb. For example, compounds with a 3-(4-fluorophenyl) group showed promising results in inhibiting M.tb growth in culture and exhibited stability in liver microsomal assays .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: MDA-MB-231 Cell Line
In one study, a library of pyrazolo[1,5-a]pyrimidin derivatives was screened against the MDA-MB-231 human breast cancer cell line using the MTT assay. The results indicated that while some compounds showed significant growth inhibition, others did not exhibit any activity compared to control drugs like YM155. This highlights the variability in efficacy among different derivatives within this chemical class .
The mechanisms by which these compounds exert their biological effects are varied. For example:
- Antimycobacterial Mechanism : The action against M.tb is not linked to traditional pathways such as cell wall biosynthesis but may involve targeting metabolic pathways unique to the bacteria. Resistance mechanisms identified include mutations in specific enzymes that degrade these compounds .
- Anticancer Mechanism : The anticancer activity may involve the induction of cell cycle arrest and apoptosis through various signaling pathways. Some studies suggest that these compounds can modulate NF-kB signaling pathways, which are crucial for cancer cell survival .
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Key Findings |
---|---|---|
Antimycobacterial | Mycobacterium tuberculosis | Potent inhibitors identified; low cytotoxicity |
Anticancer | MDA-MB-231 (breast cancer) | Variable efficacy; some compounds show significant inhibition |
Mechanism of Action | Various | Involves unique metabolic pathways; apoptosis induction |
Properties
IUPAC Name |
N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVKBACEAGELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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